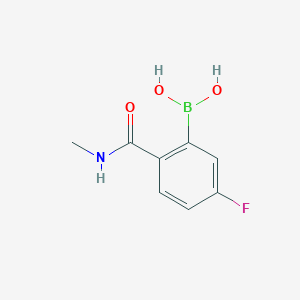

(5-Fluoro-2-(methylcarbamoyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[5-fluoro-2-(methylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BFNO3/c1-11-8(12)6-3-2-5(10)4-7(6)9(13)14/h2-4,13-14H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POAMPDABXAYDGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)C(=O)NC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672867 | |

| Record name | [5-Fluoro-2-(methylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957062-96-3 | |

| Record name | B-[5-Fluoro-2-[(methylamino)carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957062-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-Fluoro-2-(methylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(5-Fluoro-2-(methylcarbamoyl)phenyl)boronic acid synthesis route

An In-Depth Technical Guide to the Synthesis of (5-Fluoro-2-(methylcarbamoyl)phenyl)boronic Acid

Executive Summary

This compound is a crucial building block in modern medicinal chemistry and drug development. Its utility primarily stems from its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of carbon-carbon bond formation. This guide provides a detailed, field-proven synthetic route for this compound, designed for researchers and scientists. The narrative emphasizes the rationale behind experimental choices, mechanistic insights, and practical considerations to ensure a reproducible and efficient synthesis. The described two-step pathway begins with the amidation of 4-bromo-2-fluorobenzoic acid, followed by a critical low-temperature lithium-halogen exchange and subsequent borylation to yield the target molecule.

Introduction and Strategic Overview

Substituted phenylboronic acids are indispensable reagents in organic synthesis, enabling the construction of complex biaryl structures that form the core of numerous pharmaceutical agents. The title compound, with its specific substitution pattern—a fluorine atom, a methylcarbamoyl group, and a boronic acid moiety—is designed for precise molecular assembly. The fluorine atom can enhance metabolic stability and binding affinity, while the methylcarbamoyl group provides a hydrogen-bond donor/acceptor site.

The primary challenge in synthesizing this molecule lies in the selective introduction of the boronic acid group onto a multi-functionalized aromatic ring. Direct electrophilic borylation is often unselective. Therefore, a more robust strategy is required. The most common and reliable methods for preparing arylboronic acids involve the reaction of an organometallic intermediate with a boron electrophile.[1] This guide details a synthetic approach based on a lithium-halogen exchange, a powerful and regioselective method for generating the necessary aryllithium species from an aryl bromide precursor.[1][2]

Retrosynthetic Analysis

A logical retrosynthetic analysis simplifies the synthetic challenge. The target molecule can be disconnected at the carbon-boron bond, a standard transformation in organoboron chemistry. This disconnection points to an aryllithium or Grignard reagent, which in turn derives from the corresponding aryl bromide. The methylcarbamoyl group can be formed through a standard amide bond formation from a carboxylic acid. This leads to a simple, commercially available starting material.

References

An In-depth Technical Guide to the Physicochemical Properties of (5-Fluoro-2-(methylcarbamoyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Phenylboronic Acids in Modern Drug Discovery

(5-Fluoro-2-(methylcarbamoyl)phenyl)boronic acid belongs to the versatile class of arylboronic acids, which have become indispensable building blocks in contemporary organic synthesis and medicinal chemistry. Their prominence is largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for creating carbon-carbon bonds. Beyond their synthetic utility, the unique electronic and structural properties of boronic acids allow them to act as bioisosteres of carboxylic acids and engage in reversible covalent interactions with diols, a feature exploited in sensor technology and targeted drug delivery. The strategic incorporation of substituents on the phenyl ring, such as the fluoro and methylcarbamoyl groups in the title compound, allows for the fine-tuning of its physicochemical properties, including acidity, stability, and intermolecular interactions. This modulation is critical for optimizing pharmacokinetic and pharmacodynamic profiles in drug candidates. This guide provides a comprehensive overview of the core physicochemical properties of this compound, alongside detailed experimental protocols for their characterization, offering a vital resource for researchers in the field.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in research and development. While experimental data for this specific molecule is not extensively available in public literature, this section outlines its known attributes and provides context through data on analogous compounds.

| Property | Value/Information | Source |

| Molecular Formula | C₈H₉BFNO₃ | [1] |

| Molecular Weight | 196.97 g/mol | [2] |

| Appearance | Predicted to be a white solid. | [1] |

| Predicted pKa | 7.16 ± 0.53 | [1] |

| Storage Conditions | 2-8°C, under an inert atmosphere. | [2] |

A Deeper Dive into Key Properties:

-

Acidity (pKa): The predicted pKa of ~7.16 suggests that this compound is a weak Lewis acid. The acidity of arylboronic acids is influenced by the electronic nature of the substituents on the aromatic ring. The electron-withdrawing nature of the fluorine atom is expected to increase the acidity (lower the pKa) compared to unsubstituted phenylboronic acid (pKa ≈ 8.8). This enhanced acidity is crucial for its interaction with diols under physiological conditions. The methylcarbamoyl group's electronic influence is more complex, potentially exhibiting both inductive and resonance effects that modulate the acidity.

-

Stability: Arylboronic acids are generally stable compounds but can be susceptible to degradation under certain conditions. Protodeboronation, the cleavage of the carbon-boron bond, can occur, particularly under basic conditions and at elevated temperatures.[5] The substitution pattern on the aromatic ring can influence the rate of this degradation. Boronic acids are also known to form cyclic trimers (boroxines) upon dehydration, a process that is often reversible.[6] Proper storage in a cool, dry, and inert environment is crucial to maintain the integrity of the compound.[2]

Experimental Characterization Protocols

To address the gap in experimental data, this section provides detailed, field-proven methodologies for characterizing the key physicochemical properties of this compound.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed melting range suggests the presence of impurities.[7] For boronic acids, the observed "melting point" can sometimes be a decomposition or dehydration point, making consistent measurement crucial.[8]

Protocol:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.[9]

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement:

-

A preliminary rapid heating is performed to determine an approximate melting range.

-

A second, fresh sample is heated slowly, at a rate of 1-2°C per minute, starting from approximately 20°C below the approximate melting point.[9]

-

The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

-

Diagram: Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid sample.

Solubility Assessment

Rationale: Determining the solubility of a compound in various solvents is critical for its application in synthesis, purification, and formulation. A dynamic method, which involves observing the temperature at which a solid dissolves in a solvent at a known concentration, provides reliable solubility data.[10]

Protocol:

-

Sample Preparation: A series of vials are prepared, each containing a known mass of this compound and a precise volume of a selected solvent (e.g., water, methanol, acetone, chloroform).

-

Instrumentation: A temperature-controlled heating block with a magnetic stirrer and a light source and detector to monitor turbidity.

-

Measurement:

-

Each vial is slowly heated while being vigorously stirred.

-

The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the solubility temperature for that specific concentration.

-

This process is repeated for a range of concentrations and solvents to construct a solubility curve.

-

Spectroscopic Characterization

Rationale: Spectroscopic techniques provide invaluable information about the chemical structure and purity of a compound. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are standard methods for the characterization of organic molecules.

Protocol:

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Provides information on the number, environment, and coupling of protons.

-

¹³C NMR: Reveals the carbon skeleton of the molecule.

-

¹⁹F NMR: Is particularly useful for fluorine-containing compounds, providing a distinct signal for the fluorine atom.

-

¹¹B NMR: Is characteristic for boron-containing compounds and can provide information about the coordination state of the boron atom (trigonal vs. tetrahedral).[11][12]

-

Diagram: NMR Characterization Workflow

Caption: A streamlined workflow for NMR-based structural analysis.

Protocol:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically dissolved in a suitable solvent for techniques like Electrospray Ionization (ESI) or derivatized for Gas Chromatography-Mass Spectrometry (GC-MS) to increase volatility.[13]

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Data Analysis: The resulting mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments, confirming the molecular weight and offering insights into the compound's structure. The characteristic isotopic pattern of boron (¹⁰B and ¹¹B) can be a useful diagnostic tool.[8]

Structural Insights from X-ray Crystallography

While a crystal structure for this compound is not publicly available, X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state. For arylboronic acids, this technique reveals important details about intermolecular interactions, such as the formation of hydrogen-bonded dimers.[14] The crystal packing is significantly influenced by the substituents on the phenyl ring.[15]

General Protocol for X-ray Crystallography:

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent.

-

Data Collection: A single crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.[16]

-

Structure Solution and Refinement: The collected data is processed to solve and refine the crystal structure, yielding precise atomic coordinates and bond lengths/angles.

Conclusion and Future Directions

This compound is a promising building block for the development of novel therapeutics and functional materials. While some of its fundamental physicochemical properties can be predicted, a comprehensive experimental characterization is essential for its full exploitation. The protocols detailed in this guide provide a robust framework for researchers to obtain the necessary data to advance their work. Future studies should focus on the experimental determination of the melting point, solubility profile, and comprehensive spectroscopic analysis of this compound. Furthermore, investigating its stability under various conditions and exploring its co-crystallization with biologically relevant molecules could unveil new opportunities for its application in drug discovery and materials science.

References

- 1. 5-FLUORO-2-METHYLCARBAMOYLPHENYLBORONIC ACID | 957062-96-3 [m.chemicalbook.com]

- 2. 874289-40-4|(2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 4. d-nb.info [d-nb.info]

- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boronic acid - Wikipedia [en.wikipedia.org]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Supramolecular structures and spontaneous resolution: the case of ortho-substituted phenylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. benchchem.com [benchchem.com]

- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Dabrafenib (GSK2118436): A Targeted BRAF Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabrafenib, also known as GSK2118436, is a potent and selective inhibitor of BRAF kinases, representing a significant advancement in the targeted therapy of cancers harboring specific BRAF mutations. This guide provides a comprehensive technical overview of Dabrafenib, from its chemical structure and properties to its mechanism of action, synthesis, and key experimental protocols for its evaluation. The compound with CAS number 874289-40-4, (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid, is a key intermediate in the synthesis of Dabrafenib.

Physicochemical Properties and Structure

Dabrafenib is a complex heterocyclic molecule. Its structure and key physicochemical properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | N-{3-[5-(2-aminopyrimidin-4-yl)-2-(tert-butyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide | |

| CAS Number | 1195765-45-7 (free base) | [1] |

| Molecular Formula | C₂₃H₂₀F₃N₅O₂S₂ | [1] |

| Molecular Weight | 519.56 g/mol | [1] |

| Appearance | White to slightly colored solid | |

| Solubility | Very slightly soluble at pH 1 and practically insoluble above pH 4 in aqueous media. Soluble in organic solvents like DMSO and ethanol. | [2][3] |

| pKa | 6.6 (sulfonamide), 2.2 (pyrimidine), -1.5 (thiazole) | [2] |

Mechanism of Action: Targeting the MAPK Pathway

Dabrafenib is a potent ATP-competitive inhibitor of the BRAF kinase.[4] In many cancers, particularly melanoma, a specific mutation in the BRAF gene (V600E) leads to a constitutively active BRAF protein.[5] This aberrant activation drives uncontrolled cell proliferation and survival through the mitogen-activated protein kinase (MAPK) signaling pathway (also known as the RAS-RAF-MEK-ERK pathway).[6]

Dabrafenib selectively binds to the ATP-binding site of mutant BRAF V600, inhibiting its kinase activity.[4] This blockade prevents the downstream phosphorylation of MEK and ERK, leading to cell cycle arrest and apoptosis in BRAF V600-mutant tumor cells.[4]

Synthesis of Dabrafenib

The synthesis of Dabrafenib is a multi-step process. A key step in many reported synthetic routes involves a Suzuki coupling reaction. While various synthetic strategies exist, a plausible route involves the coupling of a thiazole-pyrimidine core with a substituted phenylboronic acid. The intermediate (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid (CAS 874289-40-4) can serve as a crucial building block in this process. A general synthetic scheme is outlined in various patents, such as WO2016059548A1.[7]

In Vitro Efficacy and Potency

Dabrafenib demonstrates potent and selective inhibition of BRAF V600 mutations. Its efficacy is typically evaluated through a series of in vitro assays.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of Dabrafenib to inhibit the enzymatic activity of the BRAF V600E kinase.

Protocol: BRAF V600E Kinase Assay (Luminescence-based)

This protocol is adapted from commercially available kinase assay kits.[8]

-

Reagent Preparation:

-

Prepare a master mix containing 5x Kinase Buffer, ATP, and a suitable BRAF substrate (e.g., inactive MEK1).

-

Prepare serial dilutions of Dabrafenib in an appropriate solvent (e.g., DMSO) and then dilute further in 1x Kinase Buffer.

-

Dilute the recombinant human BRAF V600E enzyme to the desired concentration in 1x Kinase Buffer.

-

-

Assay Procedure:

-

To the wells of a 96-well plate, add the Dabrafenib dilutions or vehicle control.

-

Add the master mix to all wells.

-

Initiate the kinase reaction by adding the diluted BRAF V600E enzyme to all wells except the "blank" control.

-

Incubate the plate at 30°C for a specified time (e.g., 40 minutes).

-

Terminate the reaction and measure the remaining ATP using a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

-

-

Data Analysis:

-

The luminescence signal is inversely proportional to the kinase activity.

-

Plot the percentage of inhibition against the logarithm of the Dabrafenib concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Dabrafenib typically exhibits IC₅₀ values in the low nanomolar range for BRAF V600E.[5]

Cell-Based Proliferation Assays

These assays assess the effect of Dabrafenib on the growth and viability of cancer cell lines harboring the BRAF V600E mutation.

Protocol: Cell Proliferation Assay (MTS/MTT or CellTiter-Glo®)

-

Cell Culture:

-

Culture BRAF V600E-mutant melanoma cell lines (e.g., A375) in appropriate media and conditions.

-

-

Assay Procedure:

-

Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of Dabrafenib or vehicle control for a specified period (e.g., 72 hours).

-

Add a cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or luminescence, which is proportional to the number of viable cells.

-

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the Dabrafenib concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell growth) or IC₅₀ value.

-

Pharmacokinetics and Analytical Methods

Understanding the pharmacokinetic profile of Dabrafenib is crucial for its clinical development and application.

Pharmacokinetic Parameters

Dabrafenib is orally bioavailable.[5] It is metabolized primarily by CYP2C8 and CYP3A4. Co-administration with strong inhibitors or inducers of these enzymes can affect Dabrafenib concentrations.

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of Dabrafenib in biological matrices such as plasma.

Protocol: LC-MS/MS for Dabrafenib Quantification in Plasma

This is a generalized protocol based on published methods.

-

Sample Preparation:

-

To a plasma sample, add an internal standard (e.g., a deuterated analog of Dabrafenib).

-

Perform protein precipitation by adding a solvent like acetonitrile.

-

Centrifuge to pellet the precipitated proteins and transfer the supernatant.

-

Evaporate the solvent and reconstitute the residue in the mobile phase.

-

-

Chromatographic Separation:

-

Inject the prepared sample onto a reverse-phase C18 HPLC column.

-

Use a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile with formic acid).

-

-

Mass Spectrometric Detection:

-

Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

Monitor the specific precursor-to-product ion transitions for Dabrafenib and the internal standard in multiple reaction monitoring (MRM) mode.

-

-

Quantification:

-

Construct a calibration curve using standards of known Dabrafenib concentrations.

-

Determine the concentration of Dabrafenib in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Clinical Applications and Combination Therapy

Dabrafenib is approved for the treatment of patients with BRAF V600E or V600K mutation-positive unresectable or metastatic melanoma.[1][6] It is often used in combination with Trametinib, a MEK inhibitor. This combination therapy targets two different nodes in the MAPK pathway, which can lead to improved efficacy and delayed development of resistance compared to Dabrafenib monotherapy.

Conclusion

Dabrafenib is a cornerstone of targeted therapy for BRAF-mutant cancers. Its high potency and selectivity, coupled with a well-characterized mechanism of action, have transformed the treatment landscape for patients with these malignancies. This guide has provided a detailed overview of its key technical aspects, from its fundamental properties to its clinical application, to support ongoing research and development in the field of oncology.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents [patents.google.com]

- 3. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 4. CN103588767A - Preparation method of dabrafenib - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents [patents.google.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. bpsbioscience.com [bpsbioscience.com]

The Elephant in the Room: A Technical Guide to Cross-Coupling with Ortho-Substituted Phenylboronic Acids

Abstract

The construction of sterically hindered biaryl scaffolds, particularly those bearing substituents at the ortho positions, is a cornerstone of modern synthetic chemistry, with profound implications for drug discovery, materials science, and agrochemicals.[1] The Suzuki-Miyaura cross-coupling reaction stands as a premier method for forging these critical C(sp²)–C(sp²) bonds.[2] However, the introduction of ortho substituents on the phenylboronic acid coupling partner presents a significant synthetic challenge, primarily due to steric hindrance that impedes key steps of the catalytic cycle.[3] This guide provides an in-depth analysis of the challenges associated with ortho-substituted phenylboronic acids and details the evolution of catalytic systems and methodologies designed to overcome these hurdles. We will explore the mechanistic nuances, provide field-proven protocols, and offer troubleshooting strategies for researchers navigating this demanding but rewarding area of synthesis.

Chapter 1: The Inherent Challenge of Steric Congestion

The efficiency of the Suzuki-Miyaura coupling is exquisitely sensitive to the steric environment around the reacting centers. When a substituent is placed at the ortho position of the phenylboronic acid, it creates a formidable steric shield that disrupts the finely tuned choreography of the catalytic cycle.

1.1. The Rate-Limiting Transmetalation Step

The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key phases: oxidative addition, transmetalation, and reductive elimination.[2] For sterically demanding substrates, the transmetalation step—where the aryl group is transferred from the boron atom to the palladium center—is often the rate-determining step. The bulky ortho group physically obstructs the approach of the boronic acid to the palladium(II) complex, increasing the activation energy of this crucial transfer.

1.2. Competing Pathway: Protodeboronation

A prevalent and often frustrating side reaction is protodeboronation, the cleavage of the C–B bond by a proton source, which converts the valuable boronic acid into a simple arene, thereby reducing yield.[4] This process is particularly problematic under the basic conditions required for Suzuki-Miyaura coupling.[5][6] Electron-deficient and ortho-substituted arylboronic acids can be especially susceptible to this decomposition pathway.[7] The mechanism can be complex, but it is generally accelerated at high pH through the formation of the more reactive arylboronate anion.[4]

Chapter 2: The Evolution of Catalytic Systems

Overcoming the steric barrier has necessitated a paradigm shift in catalyst design. The development of specialized ligands has been paramount to the successful coupling of ortho-substituted substrates.

2.1. The Buchwald Ligand Revolution

The work of Stephen L. Buchwald's group, in particular, has transformed the field through the development of bulky, electron-rich biaryl phosphine ligands.[8][9] These ligands are not merely spectators; they actively participate in and accelerate the catalytic cycle.

-

Enhanced Activity: Ligands like SPhos, XPhos, and RuPhos are designed to be both sterically demanding and highly electron-donating.[10] This electronic character promotes the formation of a highly reactive, monoligated L-Pd(0) species, which is crucial for efficient oxidative addition.[11]

-

Facilitating Reductive Elimination: The steric bulk of these ligands also plays a critical role in the final step, reductive elimination. The crowding around the palladium center encourages the expulsion of the newly formed, and often bulky, biaryl product, regenerating the active Pd(0) catalyst.[12]

2.2. The Role of N-Heterocyclic Carbenes (NHCs)

N-Heterocyclic Carbenes (NHCs) have emerged as a powerful alternative to phosphine ligands. They are strong σ-donors, forming highly stable bonds with the palladium center. This stability translates to robust catalysts that can overcome the challenges of hindered substrates, often allowing for reactions under mild conditions with low catalyst loadings.[13]

Data Presentation: A Comparative Look at Modern Ligands

| Ligand | Class | Key Features | Typical Applications |

| SPhos | Biaryl Phosphine | Highly active for a broad range of substrates, including hindered ones.[10] | General purpose for challenging Suzuki-Miyaura couplings. |

| XPhos | Biaryl Phosphine | Excellent for coupling unactivated aryl chlorides and hindered substrates.[8][10] | Sterically demanding aryl chlorides and bromides. |

| RuPhos | Biaryl Phosphine | Effective for a wide array of C-N and C-C bond formations. | Often used in Buchwald-Hartwig aminations but also effective in Suzuki couplings. |

| IMes/SIMes | NHC | Strong σ-donors, forming very stable and active catalysts.[13] | Useful for hindered substrates and when catalyst stability is paramount. |

Chapter 3: Mechanistic Deep Dive & Visualization

A deeper understanding of the catalytic cycle reveals why modern ligands are so effective. The traditional cycle involves Pd(0) and Pd(II) intermediates.[14] The steric bulk of ligands like those developed by Buchwald facilitates the formation of a monoligated Pd(0) species, which is often more active in the initial oxidative addition step than its bis-ligated counterpart.[11][15]

Diagram: The Suzuki-Miyaura Catalytic Cycle for Hindered Substrates

The following diagram illustrates the key steps, highlighting the transmetalation phase, which is often rate-limiting for sterically hindered partners.

Caption: The Suzuki-Miyaura catalytic cycle, emphasizing the challenging transmetalation step.

Chapter 4: Practical Guidance & Experimental Protocol

Translating theory into practice requires careful attention to reaction parameters. The choice of base, solvent, and temperature are not independent variables and must be optimized in concert with the catalyst system.

4.1. The Critical Role of Base and Solvent

-

Base Selection: For sterically hindered couplings, strong, non-nucleophilic bases are often required to facilitate the sluggish transmetalation.[12] Tripotassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently the bases of choice. The base's primary role is to activate the boronic acid by forming a more nucleophilic boronate species.[16][17]

-

Solvent Systems: Aprotic polar solvents such as dioxane, toluene, and THF are commonly employed, often with a small amount of water.[18] Rigorous degassing of the solvent is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[12]

Experimental Workflow Diagram

This diagram outlines a typical workflow for setting up a sterically hindered cross-coupling reaction.

Caption: A standard experimental workflow for Suzuki-Miyaura cross-coupling reactions.

A Self-Validating Protocol for a Challenging Coupling

This protocol provides a robust starting point for coupling an ortho-substituted phenylboronic acid with an aryl bromide.

Reaction: 2-Isopropylphenylboronic acid with 1-bromo-2,6-dimethylbenzene.

Materials:

-

Aryl Bromide (1.0 eq)

-

ortho-Substituted Phenylboronic Acid (1.5 eq)

-

Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

-

SPhos (4 mol%)

-

Potassium Phosphate (K₃PO₄, 3.0 eq)

-

Anhydrous, degassed Toluene/Water (10:1 v/v)

Procedure:

-

Vessel Preparation: To a flame-dried Schlenk flask, add Pd(OAc)₂, SPhos, K₃PO₄, and the aryl bromide.

-

Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This step is critical to remove oxygen which can deactivate the catalyst.

-

Reagent Addition: Add the ortho-substituted phenylboronic acid to the flask.

-

Solvent Addition: Add the degassed toluene/water mixture via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via TLC or GC-MS.[12]

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[12]

-

Purification: Purify the crude product via flash column chromatography on silica gel.

Chapter 5: Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. A systematic approach to troubleshooting is key.

| Observation | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive Catalyst (Pd(0) not formed or deactivated) 2. Insufficiently strong base 3. Protodeboronation of boronic acid | 1. Use a modern precatalyst (e.g., SPhos G3). Ensure rigorous degassing. 2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[12] 3. Use anhydrous conditions; consider using a boronic ester (e.g., pinacol ester) which can be more stable.[4] |

| Significant Protodeboronation | 1. Base is too strong or reaction time too long 2. Presence of excess water | 1. Screen weaker bases (e.g., K₂CO₃) or reduce reaction time. 2. Use rigorously dried solvents and reagents. |

| Formation of Homocoupled Products | 1. Presence of oxygen 2. Catalyst decomposition | 1. Improve degassing procedure for solvents and inert atmosphere technique. 2. Screen different ligands or precatalysts; lower reaction temperature if possible. |

Chapter 6: Applications and Future Outlook

The ability to synthesize sterically hindered biaryls, including tetra-ortho-substituted systems, has unlocked new molecular architectures for various applications.[1][19] In medicinal chemistry, these motifs are present in numerous pharmaceuticals where the restricted bond rotation (atropisomerism) can impart specific conformational rigidity, leading to enhanced target binding.[20] In materials science, hindered biaryls are used in the synthesis of advanced polymers and organic light-emitting diodes (OLEDs).[1]

The future of this field lies in the development of even more active and selective catalysts that can operate at lower temperatures and catalyst loadings, further expanding the scope to even more challenging and functionalized substrates. The synthesis of axially chiral tetra-ortho-substituted biaryls via asymmetric Suzuki-Miyaura coupling is a particularly active and challenging frontier.[20][21]

References

- 1. Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. reddit.com [reddit.com]

- 4. research.ed.ac.uk [research.ed.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 8. Buchwald Catalysts & Ligands [merckmillipore.com]

- 9. Buchwald Ligands [sigmaaldrich.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]

- 14. Yoneda Labs [yonedalabs.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]

- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Room-temperature synthesis of tetra-ortho-substituted biaryls by NHC-catalyzed Suzuki-Miyaura couplings. | Semantic Scholar [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

The Strategic Application of (5-Fluoro-2-(methylcarbamoyl)phenyl)boronic Acid in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Ascendancy of Fluorinated Boronic Acids in Drug Discovery

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, with approximately 20-25% of all pharmaceuticals containing at least one fluorine atom.[1] This is due to the unique properties that fluorine imparts, such as enhanced metabolic stability, increased lipophilicity, and modulated binding affinities, which can significantly improve a drug candidate's pharmacokinetic and pharmacodynamic profile.[1][2] Among the vast arsenal of fluorinated building blocks, fluorinated phenylboronic acids have emerged as particularly versatile and powerful tools.

(5-Fluoro-2-(methylcarbamoyl)phenyl)boronic acid is a prime example of a highly functionalized building block designed for targeted applications in drug discovery. Its utility is most notably demonstrated in the synthesis of complex pharmaceuticals, where it serves as a key intermediate. This guide provides a comprehensive overview of its synthesis, properties, and application, with a particular focus on its role in the construction of the potent PARP inhibitor, Talazoparib.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 874289-40-4 | [3] |

| Molecular Formula | C8H9BFNO3 | [3] |

| Molecular Weight | 196.97 g/mol | [3] |

| Appearance | Solid | [4] |

| Melting Point | 174-176 °C | [4] |

| Purity | ≥95% | [4] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct aromatic proton signals, with splitting patterns influenced by both fluorine and the methylcarbamoyl and boronic acid groups. The methyl protons of the carbamoyl group would appear as a singlet, and the amide proton would likely be a broad singlet.

-

¹³C NMR: The carbon NMR would display characteristic signals for the aromatic carbons, with the carbon attached to fluorine exhibiting a large one-bond C-F coupling constant. The carbonyl carbon of the amide and the methyl carbon would also be readily identifiable.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds and would show a single resonance for the fluorine atom, with its chemical shift providing information about the electronic environment of the phenyl ring.[8]

-

¹¹B NMR: The boron NMR spectrum would confirm the presence of the boronic acid group, with a chemical shift characteristic of a tricoordinate boron species.[5]

Synthesis of this compound

The synthesis of substituted phenylboronic acids typically involves the reaction of a corresponding aryl halide with an organolithium reagent followed by quenching with a trialkyl borate. A plausible synthetic route to this compound is outlined below.

Figure 1: A plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

-

Lithiation: To a solution of 4-bromo-2-fluoro-N-methylbenzamide in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, a solution of n-butyllithium in hexanes is added dropwise. The reaction is stirred at this temperature for 1-2 hours.

-

Borylation: Triisopropyl borate is then added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.

-

Hydrolysis: The reaction is quenched by the slow addition of aqueous hydrochloric acid.

-

Workup and Purification: The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield this compound.

Application in Suzuki-Miyaura Cross-Coupling: The Synthesis of Talazoparib

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[9][10] this compound is a key building block in the synthesis of the poly(ADP-ribose) polymerase (PARP) inhibitor Talazoparib, a drug used in the treatment of certain types of cancer.[11][12][13][14][15]

The core of the Talazoparib synthesis involves a Suzuki-Miyaura coupling between a suitable aryl halide and this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medkoo.com [medkoo.com]

- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 12. newdrugapprovals.org [newdrugapprovals.org]

- 13. Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. BMN 673 synthesis - chemicalbook [chemicalbook.com]

- 15. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of (5-Fluoro-2-(methylcarbamoyl)phenyl)boronic acid: An In-depth Technical Guide

Introduction

(5-Fluoro-2-(methylcarbamoyl)phenyl)boronic acid is a key building block in contemporary drug discovery and development. Its utility stems from the unique properties of the boronic acid moiety, which can form reversible covalent bonds with diols, a common structural motif in biological molecules like sugars. The presence of a fluorine atom and a methylcarbamoyl group further modulates its electronic properties, reactivity, and potential for specific molecular interactions. Consequently, rigorous characterization of this compound is paramount to ensure its identity, purity, and suitability for downstream applications. This guide provides a comprehensive overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—used to characterize this compound, with a focus on the underlying principles and practical insights for researchers in the field.

Molecular Structure and its Spectroscopic Implications

The chemical structure of this compound dictates its spectroscopic signature. The molecule comprises a benzene ring substituted with three key functional groups: a boronic acid [-B(OH)₂], a fluorine atom (-F), and a methylcarbamoyl group [-C(=O)NHCH₃]. Each of these groups, and their relative positions on the aromatic ring, will give rise to characteristic signals in the NMR and IR spectra. Understanding these structure-property relationships is crucial for accurate spectral interpretation.

Caption: Key functional groups of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments provides a complete picture of its molecular framework.

General Considerations for NMR Analysis

-

Solvent Selection: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice as it readily dissolves the compound and has exchangeable protons that can be distinguished from the analyte's signals. Other common solvents include deuterated methanol (CD₃OD) and chloroform (CDCl₃).

-

Boroxine Formation: Phenylboronic acids can exist in equilibrium with their cyclic anhydrides, known as boroxines. This equilibrium is influenced by the solvent and the presence of water. The formation of boroxines can lead to additional signals in the NMR spectra.

-

¹¹B NMR Spectroscopy: Due to the quadrupolar nature of the boron nucleus, ¹¹B NMR signals can be broad. It is also advisable to use quartz NMR tubes for ¹¹B NMR to avoid a broad background signal from borosilicate glass tubes.[1]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number, environment, and connectivity of protons in the molecule.

-

Aromatic Protons: The three protons on the benzene ring will appear as distinct multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The specific chemical shifts and coupling patterns will be influenced by the electronic effects of the substituents. The fluorine atom will introduce additional splitting (H-F coupling).

-

Amide Proton (N-H): The amide proton will likely appear as a broad singlet or a quartet (due to coupling with the adjacent methyl group) in the region of δ 8.0-9.0 ppm. Its chemical shift can be concentration and temperature-dependent.

-

Methyl Protons (-CH₃): The methyl protons will typically be observed as a doublet around δ 2.8-3.0 ppm, resulting from coupling to the adjacent N-H proton.

-

Boronic Acid Protons (-OH): The hydroxyl protons of the boronic acid group are acidic and often exchange with residual water in the solvent, leading to a broad singlet. The chemical shift of this signal is highly variable and can appear over a wide range.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

-

Aromatic Carbons: The six aromatic carbons will give rise to distinct signals in the δ 120-140 ppm range. The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. Other aromatic carbons will show smaller two- and three-bond C-F couplings.

-

Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate in the δ 165-175 ppm region.

-

Methyl Carbon (-CH₃): The methyl carbon of the carbamoyl group will appear at a higher field, typically around δ 25-30 ppm.

-

Carbon-Boron Bond: The carbon atom directly bonded to the boron atom is often difficult to observe due to quadrupolar broadening from the boron nucleus.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for detecting fluorine-containing compounds.[2][3]

-

A single resonance is expected for the fluorine atom in this compound. The chemical shift will be influenced by the electronic environment of the aromatic ring. For fluorophenylboronic acids, the chemical shift can vary, but it provides a clear indication of the presence of the fluorine substituent.[4]

¹¹B NMR Spectroscopy

¹¹B NMR is essential for characterizing boron-containing compounds.[1][5][6]

-

The boron atom in a boronic acid is sp²-hybridized, which typically results in a broad signal in the δ 18-33 ppm range.[7] The exact chemical shift can be influenced by the substituents on the phenyl ring and the solvent. Upon binding with a diol or at high pH, the boron center can become sp³-hybridized, leading to a significant upfield shift in the ¹¹B NMR spectrum.[6][8]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. For ¹¹B NMR, a quartz NMR tube is recommended.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. This is typically a quick experiment due to the high sensitivity of the ¹⁹F nucleus.

-

¹¹B NMR Acquisition: Acquire a one-dimensional ¹¹B NMR spectrum. A broader spectral width may be needed. Use an external reference, such as BF₃·Et₂O, for chemical shift calibration.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Characteristic Vibrational Frequencies

The IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups.

-

O-H Stretch (Boronic Acid): A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded O-H groups of the boronic acid.[9][10][11]

-

N-H Stretch (Amide): A moderate to sharp absorption band around 3300-3500 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amide.

-

C-H Stretch (Aromatic and Alkyl): Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. The aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.

-

C=O Stretch (Amide I): A strong and sharp absorption band in the range of 1630-1680 cm⁻¹ is characteristic of the amide carbonyl stretching vibration.

-

N-H Bend (Amide II): A moderate absorption band around 1510-1570 cm⁻¹ corresponds to the N-H bending vibration.

-

B-O Stretch: A strong and broad absorption band in the 1300-1400 cm⁻¹ region is characteristic of the B-O stretching vibration in boronic acids.[12]

-

C-F Stretch: A strong absorption band in the 1000-1300 cm⁻¹ range is expected for the C-F stretching vibration.

Experimental Protocol for IR Spectroscopy (ATR Method)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Data Summary

| Spectroscopic Technique | Predicted Signal/Band | Predicted Chemical Shift/Frequency | Notes |

| ¹H NMR | Aromatic Protons | δ 7.0-8.5 ppm | Multiplets with H-F coupling |

| Amide Proton (N-H) | δ 8.0-9.0 ppm | Broad singlet or quartet | |

| Methyl Protons (-CH₃) | δ 2.8-3.0 ppm | Doublet | |

| Boronic Acid Protons (-OH) | Variable | Broad singlet | |

| ¹³C NMR | Aromatic Carbons | δ 120-140 ppm | C-F coupling observed |

| Carbonyl Carbon (C=O) | δ 165-175 ppm | ||

| Methyl Carbon (-CH₃) | δ 25-30 ppm | ||

| ¹⁹F NMR | Fluorine | Variable | Single resonance |

| ¹¹B NMR | Boron | δ 18-33 ppm | Broad signal, characteristic of sp² boron |

| IR Spectroscopy | O-H Stretch | 3200-3600 cm⁻¹ | Broad and strong |

| N-H Stretch | 3300-3500 cm⁻¹ | Moderate to sharp | |

| C=O Stretch | 1630-1680 cm⁻¹ | Strong and sharp | |

| B-O Stretch | 1300-1400 cm⁻¹ | Strong and broad | |

| C-F Stretch | 1000-1300 cm⁻¹ | Strong |

Workflow for Spectroscopic Characterization

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 19F NMR as a tool in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylboronic acid-based (19)F MRI probe for the detection and imaging of hydrogen peroxide utilizing its large chemical-shift change - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. par.nsf.gov [par.nsf.gov]

- 7. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 8. mdpi.com [mdpi.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. researchgate.net [researchgate.net]

- 12. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of Organoboron Compounds

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Preamble: Acknowledging the Dual Nature of Organoboron Compounds

Organoboron compounds have become indispensable reagents and building blocks in modern organic synthesis, catalysis, and medicinal chemistry.[1][2][3] Their utility in transformative reactions like the Suzuki-Miyaura cross-coupling has revolutionized the construction of complex molecules, including many life-saving pharmaceuticals.[3][4][5] However, the very reactivity that makes these compounds so valuable also necessitates a profound respect for their potential hazards. This guide provides a comprehensive framework for the safe handling of organoboron compounds, moving beyond a mere checklist of precautions to instill a deep, mechanistic understanding of the "why" behind each safety recommendation. Our objective is to empower researchers to work confidently and safely with this versatile class of molecules.

Understanding the Landscape: A Classification of Organoboron Hazards

The term "organoboron compound" encompasses a diverse family of molecules with a wide spectrum of reactivity and associated hazards.[6] A nuanced approach to safety, therefore, begins with understanding the distinct characteristics of the major classes.

Boronic Acids and Boronic Esters: The Workhorses of Cross-Coupling

Generally, boronic acids and their corresponding esters (e.g., pinacol esters) are crystalline solids that are relatively stable to air and moisture, making them convenient to handle.[1][3][7] However, this apparent stability can belie underlying risks.

-

Toxicity and Irritation: Many boronic acids and their derivatives are classified as irritants to the skin, eyes, and respiratory system.[8][9][10] Prolonged or repeated exposure can lead to dermatitis.[8] Some studies have also indicated that certain boronic acids may act as chemical mutagens, likely through the generation of organic radicals via oxidation.[11]

-

Protodeboronation: The carbon-boron bond in boronic acids and esters is susceptible to cleavage under both acidic and basic aqueous conditions, a reaction known as protodeboronation.[1] While not an acute safety hazard in itself, this decomposition pathway can affect reaction stoichiometry and yield, and underscores the importance of proper storage and handling to maintain reagent integrity.

-

Cross-Coupling Reaction Hazards: While the reagents themselves may be relatively benign, the conditions for Suzuki-Miyaura and other cross-coupling reactions often involve bases, palladium catalysts, and elevated temperatures.[4][12] These reaction mixtures can present thermal hazards, and unexpected exotherms have been reported.[12]

Organoboranes (Trialkylboranes, Dialkylboranes, etc.): The Highly Reactive Precursors

This class of organoboron compounds, which includes reagents like triethylborane and 9-BBN, presents a significantly higher level of hazard due to their reactivity with air and moisture.[13]

-

Pyrophoricity: Many simple alkylboranes are pyrophoric, meaning they can spontaneously ignite upon contact with air.[13][14] This is a critical consideration for their storage, handling, and transfer.

-

Violent Reactions with Water: Organoboranes can react violently with water and other protic solvents.[15][16] This reactivity necessitates the use of anhydrous solvents and inert atmosphere techniques.

-

Toxicity: Diborane and many alkylboranes are toxic substances.[13] Inhalation can cause respiratory irritation and other adverse health effects.[17]

The Hierarchy of Controls: A Systematic Approach to Mitigating Risk

A robust safety program for handling organoboron compounds relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective control measures to minimize risk.

Caption: Figure 1. Hierarchy of Controls.

Engineering Controls: Your First Line of Defense

Engineering controls are designed to isolate you from the hazard.

-

Chemical Fume Hood: All manipulations of organoboron compounds should be performed in a certified chemical fume hood to prevent the inhalation of dusts, vapors, or fumes.[9][14]

-

Glove Box (Inert Atmosphere Box): For pyrophoric or highly air- and moisture-sensitive organoboranes, a glove box with an inert atmosphere (e.g., nitrogen or argon) is mandatory.[14][15]

Administrative Controls: Standard Operating Procedures and Training

Well-defined procedures and comprehensive training are crucial for ensuring safe handling practices.

-

Standard Operating Procedures (SOPs): Detailed SOPs should be developed for all procedures involving organoboron compounds. These SOPs should include information on hazards, required controls, waste disposal, and emergency procedures.

-

Training: All personnel who will be handling organoboron compounds must receive documented training on the specific hazards and the established SOPs.

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential, but it is the last line of defense and should not be relied upon as the primary means of protection.[18][19]

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical splash goggles meeting ANSI Z.87.1 standards are the minimum requirement.[14][20] A full-face shield worn over safety glasses is required when there is a risk of explosion or splashes.[14][20] | Protects against splashes of chemicals and dust particles.[18][20] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile) are required.[16][21] For pyrophoric materials, double gloving with a pair of flame-resistant gloves (e.g., Nomex®) worn over chemical-resistant gloves is essential.[14] | Prevents skin contact with potentially irritating or toxic compounds.[16][21] Provides thermal protection in case of fire.[14] |

| Body Protection | A flame-resistant lab coat must be worn over 100% cotton clothing.[14] Synthetic fabrics should be avoided.[14] | Provides a barrier against splashes and protects from fire hazards.[14] |

| Footwear | Fully enclosed, chemical-resistant shoes are required.[14] | Protects feet from spills and falling objects. |

Detailed Experimental Protocols

Protocol for Handling Air-Sensitive Organoboranes using Schlenk Techniques

This protocol outlines the safe transfer of an air-sensitive organoborane solution from a Sure/Seal™ bottle to a reaction flask.[15][22][23]

Materials:

-

Sure/Seal™ bottle of organoborane solution

-

Oven-dried reaction flask with a sidearm and a rubber septum

-

Oven-dried syringe and long needle (at least 18-gauge)[22]

-

Schlenk line with a dual vacuum/inert gas manifold

-

Mineral oil bubbler

Procedure:

-

Glassware Preparation: Ensure all glassware is scrupulously dried by heating in an oven (e.g., 125°C overnight) and cooled under a stream of dry nitrogen or argon.[15][22]

-

System Assembly: Assemble the reaction flask and connect it to the Schlenk line via the sidearm.

-

Inerting the System: Evacuate the flask and backfill with inert gas (e.g., nitrogen or argon) at least three times to remove all atmospheric oxygen and moisture. The system should be maintained under a slight positive pressure of inert gas, as indicated by the bubbler.[15][22]

-

Syringe Preparation: Flush the oven-dried syringe and needle with dry inert gas at least 10 times to remove any residual air and moisture.[22][23]

-

Reagent Transfer: a. Puncture the rubber septum on the Sure/Seal™ bottle with the needle of the prepared syringe. b. Insert a second needle connected to the inert gas line through the septum to equalize the pressure. c. Slowly withdraw the desired volume of the organoborane solution into the syringe. d. Remove the syringe from the Sure/Seal™ bottle and quickly insert the needle through the septum of the reaction flask. e. Slowly add the organoborane solution to the reaction flask.

-

Cleanup: Immediately quench any residual reagent in the syringe and needle by slowly adding a suitable quenching agent (e.g., isopropanol, followed by water).

Caption: Figure 2. Schlenk Line Transfer Workflow.

Storage and Waste Disposal

-

Storage: Organoboron compounds should be stored in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9][24][25] Pyrophoric organoboranes must be stored under an inert atmosphere. Boronic acids should be protected from prolonged exposure to moisture to prevent decomposition.[26]

-

Waste Disposal: All organoboron waste should be treated as hazardous waste and disposed of in accordance with institutional and local regulations.[5][27] Small amounts of residual organoboranes can be quenched by slowly adding a protic solvent like isopropanol, followed by water, in a fume hood. Boronic acid waste should be collected in a designated, labeled container.

Emergency Procedures: Be Prepared

Spills

-

Small Spills of Boronic Acids/Esters: For small spills of solid boronic acids or esters, carefully sweep up the material and place it in a sealed container for disposal.[24] Avoid generating dust.[24] For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for disposal.[9]

-

Spills of Organoboranes: In the event of a spill of a pyrophoric organoborane, immediately evacuate the area and contact emergency personnel. Do not attempt to clean up the spill yourself unless you are trained and equipped to do so. A Class D fire extinguisher should be available for fires involving flammable metals and organometallics.[24] Do not use water or carbon dioxide extinguishers.[16][24]

Personal Exposure

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[9][28] Remove contaminated clothing.[9] Seek medical attention if irritation persists.[9][29]

-

Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[9][30] Seek immediate medical attention.[9][10]

-

Inhalation: Move the affected person to fresh air.[29][30] If breathing is difficult, administer oxygen. Seek immediate medical attention.[29]

-

Ingestion: Do not induce vomiting.[9][24] Rinse the mouth with water and seek immediate medical attention.[9][24]

In any case of exposure, it is crucial to provide the Safety Data Sheet (SDS) for the specific compound to the responding medical personnel.

Conclusion: A Culture of Safety

The safe handling of organoboron compounds is not merely a matter of following rules; it is about cultivating a culture of safety that is deeply rooted in a scientific understanding of the risks involved. By embracing the principles outlined in this guide—from understanding the inherent hazards of different organoboron classes to rigorously applying the hierarchy of controls—researchers can confidently harness the synthetic power of these remarkable compounds while ensuring the safety of themselves and their colleagues.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organoboron Compounds: Effective Antibacterial and Antiparasitic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sigma Journal of Engineering and Natural Sciences » Submission » ORGANOBORON COMPOUNDS AND THEIR USES IN ORGANIC SYNTHESIS [dergipark.org.tr]

- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orgsyn.org [orgsyn.org]

- 6. Organoboron chemistry - Wikipedia [en.wikipedia.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. laballey.com [laballey.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. aksci.com [aksci.com]

- 11. Boronic acid - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. benchchem.com [benchchem.com]

- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 16. leapchem.com [leapchem.com]

- 17. HEALTH EFFECTS - Toxicological Profile for Boron - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. ehs.princeton.edu [ehs.princeton.edu]

- 19. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]

- 20. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]

- 21. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 22. ehs.umich.edu [ehs.umich.edu]

- 23. web.mit.edu [web.mit.edu]

- 24. Boron - ESPI Metals [espimetals.com]

- 25. Organic Syntheses Procedure [orgsyn.org]

- 26. borax.com [borax.com]

- 27. Organic Syntheses Procedure [orgsyn.org]

- 28. uwaterloo.ca [uwaterloo.ca]

- 29. king-boron.com [king-boron.com]

- 30. ehs.princeton.edu [ehs.princeton.edu]

Methodological & Application

Application Notes & Protocols: Strategic Palladium Catalyst Selection for Suzuki-Miyaura Coupling with Ortho-Substituted Boronic Acids

Introduction: The Challenge of Steric Hindrance in Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its versatility in constructing C(sp²)–C(sp²) bonds.[1][2] However, the efficiency of this powerful transformation can be significantly hampered when employing sterically demanding substrates, particularly ortho-substituted boronic acids.[3] The steric bulk proximal to the reactive boronic acid moiety impedes key steps in the catalytic cycle, namely transmetalation and reductive elimination, often leading to low yields and sluggish reaction rates.[4] This guide provides a comprehensive overview of catalyst selection strategies and detailed protocols to overcome the challenges associated with these sterically encumbered coupling partners, enabling researchers to confidently synthesize highly substituted biaryl compounds.

The primary challenges in coupling ortho-substituted boronic acids stem from:

-

Slowed Transmetalation: The steric clash between the ortho substituents on the boronic acid and the ligands on the palladium center creates a significant energetic barrier for the transfer of the aryl group from boron to palladium.

-

Difficult Reductive Elimination: The formation of the new C-C bond from the diarylpalladium(II) intermediate is also hindered by the steric repulsion between the bulky ortho groups, which must come into close proximity.[5]

-

Competitive Protodeboronation: Under the basic conditions required for the Suzuki-Miyaura reaction, sterically hindered boronic acids can be susceptible to protodeboronation, an undesired side reaction that consumes the starting material.[6]

Addressing these challenges necessitates a carefully considered approach to catalyst system selection, focusing on the synergistic interplay between the palladium precatalyst and the ancillary ligand.

The Crucial Role of Ligand Design

The ligand coordinated to the palladium center is arguably the most critical factor in determining the success of a challenging Suzuki-Miyaura coupling. For sterically hindered substrates, the ideal ligand should possess a combination of steric bulk and electron-richness.[7][8]

-

Steric Bulk: Bulky ligands promote the formation of monoligated, 14-electron L-Pd(0) species, which are highly reactive in oxidative addition.[7] Furthermore, the steric pressure exerted by the ligand can accelerate the rate-limiting reductive elimination step.[7]

-

Electron-Richness: Electron-donating ligands increase the electron density on the palladium center, which facilitates the oxidative addition of the aryl halide and enhances the overall catalytic activity.[7][8]

Buchwald-Type Biarylphosphine Ligands: The Gold Standard

The advent of bulky, electron-rich biarylphosphine ligands, pioneered by the Buchwald group, has revolutionized the field of cross-coupling.[9][10][11] These ligands have proven to be exceptionally effective for coupling sterically hindered substrates, including those with ortho substituents.

Key examples of Buchwald ligands and their attributes are summarized in the table below:

| Ligand Name | Key Features | Typical Applications |

| XPhos | Highly active and versatile, provides good stability to the catalytic species.[12][13] | General purpose for a wide range of aryl chlorides and bromides, including sterically demanding examples.[1] |

| SPhos | Similar to XPhos but can offer improved performance in certain cases.[12] | Often used for challenging couplings and can be effective at lower catalyst loadings.[14] |

| RuPhos | The presence of the cyclohexyl groups enhances solubility and can improve catalytic activity. | Particularly effective for couplings involving heteroaryl substrates and in pharmaceutical process chemistry.[15][16] |

| DavePhos | A sterically demanding and electron-rich ligand.[7] | Effective for challenging C-H functionalization and cross-coupling reactions.[7] |

The efficacy of these ligands lies in their ability to create a sterically demanding yet flexible coordination sphere around the palladium atom, which accelerates both the oxidative addition and reductive elimination steps of the catalytic cycle.[4]

The Importance of the Palladium Precatalyst

While the ligand plays a pivotal role, the choice of the palladium source, or precatalyst, is also crucial for achieving optimal results. Precatalysts are stable, well-defined palladium(II) complexes that are readily activated in situ to generate the active Pd(0) species.[12] The use of precatalysts offers several advantages over traditional Pd(0) sources like Pd(dba)₂ or Pd(OAc)₂, including improved air and moisture stability, enhanced reactivity, and better reproducibility.[17]

Palladacycles and Advanced Precatalysts

Palladacycles have emerged as highly efficient precatalysts for Suzuki-Miyaura reactions.[18] They are typically air- and moisture-stable crystalline solids that provide a reliable source of the active catalyst.[18] More recently, advanced precatalysts that generate the catalytically active L-Pd(0) species rapidly under mild conditions have been developed. This is particularly advantageous for coupling unstable boronic acids that are prone to decomposition.[12][13][19][20] For instance, a precatalyst that forms the active XPhos-Pd(0) species quickly at room temperature allows for the successful coupling of unstable polyfluorophenylboronic acids.[12]

The general workflow for a Suzuki-Miyaura coupling involving an ortho-substituted boronic acid is depicted below:

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of ortho-substituted boronic acids. Optimization of the reaction conditions (e.g., base, solvent, temperature) may be necessary for specific substrates.

General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide with an ortho-Substituted Phenylboronic Acid

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

ortho-Substituted phenylboronic acid (1.5 mmol, 1.5 equiv)

-

Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

-

Potassium phosphate (K₃PO₄), tribasic (3.0 mmol, 3.0 equiv)

-

Toluene (5 mL)

-

Water (0.5 mL)

Procedure:

-

To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, ortho-substituted phenylboronic acid, palladium precatalyst, and potassium phosphate.

-

Seal the tube with a rubber septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed toluene and water via syringe.

-

Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol for Challenging Couplings of Sterically Hindered Aryl Chlorides

For less reactive aryl chlorides, a more active catalyst system and more forcing conditions may be required.

Materials:

-

Aryl chloride (1.0 mmol, 1.0 equiv)

-

ortho-Substituted phenylboronic acid (1.5 mmol, 1.5 equiv)

-

Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)

-

SPhos (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄), tribasic (3.0 mmol, 3.0 equiv)

-

1,4-Dioxane (5 mL)

-

Water (0.5 mL)

Procedure:

-

Follow the general procedure as described in section 4.1, substituting the palladium precatalyst and ligand with Pd₂(dba)₃ and SPhos, respectively.

-

Use 1,4-dioxane as the solvent.

-

Increase the reaction temperature to 110 °C.

-

The reaction time may need to be extended to 24-48 hours.

-

Follow the same workup and purification procedure as described in section 4.1.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[21] For sterically hindered substrates, the transmetalation and reductive elimination steps are often rate-limiting.

Caption: Simplified Suzuki-Miyaura catalytic cycle.

The use of bulky, electron-rich phosphine ligands facilitates these challenging steps by:

-

Promoting L-Pd(0) Formation: The steric bulk of the ligand favors the formation of the monoligated L-Pd(0) species, which is more reactive in oxidative addition than the bis-ligated complex.

-

Accelerating Reductive Elimination: The steric repulsion between the two aryl groups on the palladium center in the L-Pd(II)(Ar)(Ar') intermediate is relieved upon reductive elimination, thus lowering the activation energy for this step.

Troubleshooting and Optimization

Despite the advances in catalyst development, couplings with ortho-substituted boronic acids can still be challenging. The following table provides some common issues and potential solutions:

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst, poor quality reagents, presence of oxygen. | Use a fresh batch of catalyst and high-purity, dry reagents. Ensure the reaction is performed under a strictly inert atmosphere. |

| Protodeboronation of Boronic Acid | Base is too strong, prolonged reaction time at high temperature. | Use a weaker base (e.g., K₂CO₃, CsF). Try a lower reaction temperature or a shorter reaction time. Consider using a boronic ester or trifluoroborate salt, which can be more stable.[12] |